molecular formula C8H7N3S B1463158 4-Amino-6-(3-thienyl)pyrimidine CAS No. 1159818-42-4

4-Amino-6-(3-thienyl)pyrimidine

Cat. No. B1463158
M. Wt: 177.23 g/mol
InChI Key: LXSQICCDZJWJOM-UHFFFAOYSA-N
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Description

“4-Amino-6-(3-thienyl)pyrimidine” is a derivative of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidines can be achieved through various methods . One such method involves the 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones under Cu-catalysis . Another method involves the condensation of a suitable α,β-unsaturated ketone with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The molecular structure of 4-Aminopyrimidine, a related compound, is available as a 2D Mol file .


Chemical Reactions Analysis

Pyrimidines undergo various chemical reactions. For instance, the reaction of 2-amino-4,6-dihydroxypyrimidine with 4,6-dihydroxy-pyrimidine using a multi-step synthesis process has been reported .

Scientific Research Applications

Antitumor Applications

4-Amino-6-(3-thienyl)pyrimidine derivatives have been explored for their antitumor properties. For instance, novel series of thieno[2,3-d]pyrimidine antifolate inhibitors have been synthesized, showing selective inhibition of purine biosynthesis with specificity for high-affinity folate receptors over other cellular entry mechanisms. These compounds demonstrate potent growth inhibition of tumor cells expressing folate receptors, indicating a unique mechanistic feature distinct from other known antifolates (Deng et al., 2009). Additionally, derivatives with substituted thieno[2,3-d]pyrimidine moieties have shown promising radioprotective and antitumor activities, further emphasizing their potential in cancer therapy applications (Alqasoumi et al., 2009).

Antimicrobial Activity

The antimicrobial potential of thieno[2,3-d]pyrimidine derivatives has been investigated, with some compounds exhibiting remarkable activity against fungi, bacteria, and inflammation. The synthesis of new thieno[2,3-d]pyrimidine derivatives and their evaluation as antimicrobial and anti-inflammatory agents highlight the compound's versatility in addressing various microbial threats and inflammatory conditions (Tolba et al., 2018).

Synthetic Applications

In synthetic chemistry, thieno[2,3-d]pyrimidine derivatives are pivotal intermediates for the development of diverse bioactive compounds. For instance, a convenient strategy for the annulation of pyrimidines to thiophenes via a one-pot multistep cascade reaction has been developed, allowing for the efficient synthesis of a variety of thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine derivatives with high yields (Pokhodylo et al., 2015).

Future Directions

Research developments suggest that pyrimidines have potential for further exploration due to their wide range of pharmacological effects . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

6-thiophen-3-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3S/c9-8-3-7(10-5-11-8)6-1-2-12-4-6/h1-5H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXSQICCDZJWJOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CC(=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-6-(3-thienyl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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